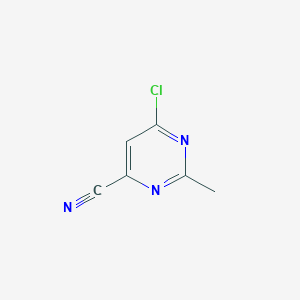










|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.C[C:40]([N:42](C)C)=O>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.[Zn].[C-]#N.[Zn+2].[C-]#N>[Cl:8][C:6]1[N:5]=[C:4]([CH3:9])[N:3]=[C:2]([C:40]#[N:42])[CH:7]=1 |f:3.4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
316 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
0.86 g
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
65.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
3.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under N2 for 30 min. at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flame-dried flask
|
|
Type
|
CUSTOM
|
|
Details
|
The vessel was evacuated
|
|
Type
|
ADDITION
|
|
Details
|
back-filled with N2 (3×)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 95° C
|
|
Type
|
ADDITION
|
|
Details
|
After 2.5 hours the mixture was diluted with EtOAc (300mL)
|
|
Duration
|
2.5 h
|
|
Type
|
WASH
|
|
Details
|
washed with water (300 mL×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was then extracted with EtOAc (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was purified by chromatography on silica gel (eluting 1:19 ethyl acetate:hexane)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |